- Synthesis of 2-substituted-3-methoxybenzaldehydes by condensation of ortho-lithiated 2-(3-methoxyphenyl)-4,4-dimethyl-Δ2-oxazoline with appropriate electrophiles, Journal of the Bangladesh Chemical Society, 1992, 5(1), 15-22
Cas no 94956-98-6 (Benzaldehyde, 3-methoxy-2-(2-propenyl)-)
Il benzaldeide 3-metossi-2-(2-propenil)- è un composto aromatico caratterizzato dalla presenza di un gruppo aldeidico e di una catena propenilica in posizione orto, unita a un gruppo metossile in posizione meta. Questa struttura conferisce al composto proprietà chimiche uniche, come una reattività selettiva nei confronti di reazioni di condensazione e addizione elettrofila. La presenza del gruppo metossile migliora la solubilità in solventi organici polari, mentre la catena propenilica offre siti reattivi per ulteriori modifiche strutturali. Questo composto trova applicazione come intermedio nella sintesi di fragranze, farmaci e composti fine chemicals, grazie alla sua versatilità e stabilità sotto condizioni di reazione controllate.
94956-98-6 structure
Product Name:Benzaldehyde, 3-methoxy-2-(2-propenyl)-
Numero CAS:94956-98-6
MF:C11H12O2
MW:176.211783409119
CID:735149
Update Time:2025-11-02
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzaldehyde, 3-methoxy-2-(2-propenyl)-
- 3-methoxy-2-prop-2-enylbenzaldehyde
- 2-allyl-3-methoxybenzaldehyde
- Benzaldehyde,3-methoxy-2-(2-propenyl)
- 3-Methoxy-2-(2-propen-1-yl)benzaldehyde (ACI)
- Benzaldehyde, 3-methoxy-2-(2-propenyl)- (9CI)
-
- Inchi: 1S/C11H12O2/c1-3-5-10-9(8-12)6-4-7-11(10)13-2/h3-4,6-8H,1,5H2,2H3
- Chiave InChI: OQOUDZFBMYRNCD-UHFFFAOYSA-N
- Sorrisi: O=CC1C(CC=C)=C(OC)C=CC=1
Proprietà calcolate
- Massa esatta: 176.08400
Proprietà sperimentali
- Densità: 1.039±0.06 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 269.6±25.0 ºC (760 Torr),
- Punto di infiammabilità: 112.6±16.7 ºC,
- Solubilità: Molto leggermente solubile (0,25 g/l) (25°C),
- PSA: 26.30000
- LogP: 2.23620
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM328706-500g |
3-methoxy-2-prop-2-enylbenzaldehyde |
94956-98-6 | 95%+ | 500g |
$13986 | 2021-06-16 | |
| Chemenu | CM328706-500g |
3-methoxy-2-prop-2-enylbenzaldehyde |
94956-98-6 | 95%+ | 500g |
$13986 | 2022-06-09 | |
| Ambeed | A1142377-100mg |
2-Allyl-3-methoxybenzaldehyde |
94956-98-6 | 97% +(stabilized with TBC) | 100mg |
$58.0 | 2025-04-14 | |
| Ambeed | A1142377-250mg |
2-Allyl-3-methoxybenzaldehyde |
94956-98-6 | 97% +(stabilized with TBC) | 250mg |
$98.0 | 2025-04-14 | |
| Ambeed | A1142377-1g |
2-Allyl-3-methoxybenzaldehyde |
94956-98-6 | 97% +(stabilized with TBC) | 1g |
$263.0 | 2025-04-14 | |
| A2B Chem LLC | AD14439-1g |
Benzaldehyde, 3-methoxy-2-(2-propenyl)- |
94956-98-6 | >95% | 1g |
$218.00 | 2024-07-18 | |
| A2B Chem LLC | AD14439-2.5g |
Benzaldehyde, 3-methoxy-2-(2-propenyl)- |
94956-98-6 | >95% | 2.5g |
$312.00 | 2024-07-18 | |
| abcr | AB618695-250mg |
2-Allyl-3-methoxybenzaldehyde; . |
94956-98-6 | 250mg |
€196.70 | 2025-04-14 | ||
| abcr | AB618695-1g |
2-Allyl-3-methoxybenzaldehyde; . |
94956-98-6 | 1g |
€420.20 | 2025-04-14 |
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 30 min, -78 °C
1.2 Reagents: Copper bromide (CuBr) ; -78 °C; 5 h, -78 °C
1.3 -78 °C; overnight, -78 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 3 h
1.2 Reagents: Copper bromide (CuBr) ; -78 °C; 5 h, -78 °C
1.3 -78 °C; overnight, -78 °C → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; 3 h
Riferimento
- Nickel-Catalyzed Intramolecular Hydroalkenylation of Imines, Organic Letters, 2021, 23(20), 7900-7904
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 10 min, 25 °C
1.2 25 °C; 8 h, reflux; reflux → 25 °C
1.3 Solvents: Decalin ; 8 h, reflux; reflux → 25 °C
1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 10 min, 25 °C
1.5 8 h, reflux
1.2 25 °C; 8 h, reflux; reflux → 25 °C
1.3 Solvents: Decalin ; 8 h, reflux; reflux → 25 °C
1.4 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 10 min, 25 °C
1.5 8 h, reflux
Riferimento
- PdCl2/CuCl2/Bi(OTf)3-promoted Construction of Sulfonyl Dibenzooxabicyclo[3.3.1]nonanes and Arylnaphthalenes via Intramolecular Annulation of Sulfonyl o-Allylarylchromanones, Advanced Synthesis & Catalysis, 2020, 362(24), 5736-5750
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Synthesis of Substituted 2,3-Benzodiazepines, Journal of Organic Chemistry, 2016, 81(20), 9836-9847
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium hydride
Riferimento
- Total synthesis of quinocarcinol methyl ester, Journal of the American Chemical Society, 1985, 107(5), 1421-3
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 8 h, reflux; reflux → rt
1.2 Solvents: Water ; 8 h, rt
1.2 Solvents: Water ; 8 h, rt
Riferimento
- Synthesis of 3-Azidopiperidine Skeleton Employing Ceric Ammonium Nitrate (CAN)-Mediated Regioselective Azidoalkoxylation of Enol Ether: Total Synthesis of D2 Receptor Agonist (±)-Quinagolide, Organic Letters, 2018, 20(22), 7011-7014
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Ethanol ; 10 min, rt
1.2 6 h, reflux
1.2 6 h, reflux
Riferimento
- Synthesis of Polysubstituted 3-Methylisoquinolines through the π-Electron Cyclization/Elimination of 1-Azatrienes derived from 1,1-Dimethylhydrazine, European Journal of Organic Chemistry, 2018, 2018(40), 5605-5614
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide , Oxalyl chloride Solvents: Dichloromethane ; 30 min, -78 °C
1.2 Solvents: Dichloromethane ; 1 h, -78 °C
1.3 Reagents: Triethylamine ; overnight, -78 °C → rt
1.2 Solvents: Dichloromethane ; 1 h, -78 °C
1.3 Reagents: Triethylamine ; overnight, -78 °C → rt
Riferimento
- The Intramolecular Asymmetric Pauson-Khand Cyclization as a Novel and General Stereoselective Route to Benzindene Prostacyclins: Synthesis of UT-15 (Treprostinil), Journal of Organic Chemistry, 2004, 69(6), 1890-1902
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Dichlorophenylborane , Lithium diisopropylamide
1.2 -
1.2 -
Riferimento
- Synthesis of dihydrobenzoimidazo[2,1-a]isoquinolines, Tetrahedron Letters, 2012, 53(32), 4156-4160
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium carbonate
1.2 Solvents: Decalin ; reflux
1.3 Reagents: Potassium carbonate
1.2 Solvents: Decalin ; reflux
1.3 Reagents: Potassium carbonate
Riferimento
- Facile synthesis of substituted isoquinolines, Tetrahedron Letters, 2012, 53(16), 2125-2128
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium carbonate
1.2 Reagents: Decalin ; heated
1.3 Reagents: Potassium carbonate Solvents: Acetone
1.2 Reagents: Decalin ; heated
1.3 Reagents: Potassium carbonate Solvents: Acetone
Riferimento
- CuI Mediated One-Pot Cycloacetalization/Ketalization of o-Carbonyl Allylbenzenes: Synthesis of Benzobicyclo[3.2.1]octane Core, Organic Letters, 2017, 19(7), 1870-1873
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Butyllithium , Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexane ; 0.5 h, 0 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C; 20 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C; 20 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Ambiphilic Vinylcarbenoid Reactivity of (α-(Tributylstannyl)-π-allyl)palladium(II) Species, Organometallics, 2007, 26(1), 30-32
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium carbonate
Riferimento
- tBuO2H/Cu(acac)2-Mediated Intramolecular Oxidative Lactonization of o-Allyl Arylaldehydes: Synthesis of 1-Oxoisochromans, Synthesis, 2021, 53(3), 527-537
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Raw materials
- 3-Hydroxybenzaldehyde
- Benzamide, N,N-diethyl-3-methoxy-2-(2-propenyl)-
- Oxazolidine, 2-[3-methoxy-2-(2-propenyl)phenyl]-3,4,4-trimethyl-
- (2-Allyl-3-methoxyphenyl)methanol
- 3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde
- Benzene, 2-bromo-1-(dimethoxymethyl)-3-methoxy-
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Preparation Products
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:94956-98-6)Benzaldehyde, 3-methoxy-2-(2-propenyl)-
Numero d'ordine:A1241185
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 18:37
Prezzo ($):215
Email:sales@amadischem.com
Benzaldehyde, 3-methoxy-2-(2-propenyl)- Letteratura correlata
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
94956-98-6 (Benzaldehyde, 3-methoxy-2-(2-propenyl)-) Prodotti correlati
- 16273-13-5(Phenol,6-methoxy-3-methyl-2-(2-propen-1-yl)-)
- 834867-27-5(2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(2-propenyl)-)
- 81418-45-3(Ethanone, 1-[1,4-dimethoxy-3-(2-propenyl)-2-naphthalenyl]-)
- 834867-31-1(2-Naphthalenecarboxaldehyde, 4,5,8-trimethoxy-3-(1-methyl-2-propen-1-yl)-)
- 85313-89-9(9,10-Anthracenedione, 1,8-dimethoxy-2-(2-propenyl)-)
- 79950-14-4(2-Allyl-3-hydroxybenzaldehyde)
- 374073-49-1(Benzaldehyde,3-ethoxy-4-methoxy-2-(2-propen-1-yl)-)
- 67483-48-1(3-Allyl-4-methoxybenzaldehyde)
- 79950-42-8(3-hydroxy-2-(prop-2-en-1-yl)benzaldehyde)
- 85313-88-8(9,10-Anthracenedione, 1-hydroxy-8-methoxy-2-(2-propenyl)-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:94956-98-6)Benzaldehyde, 3-methoxy-2-(2-propenyl)-
Purezza:99%
Quantità:1g
Prezzo ($):215